Bay-293

Enantiomer specificity SOS1 inhibition chemical probe negative control

Validating KRAS biology requires precise SOS1 chemical probes, yet many inhibitors lack enantiomeric purity or off-target selectivity data. BAY-293 solves this as the active R-enantiomer with documented SOS2 selectivity (>20 μM) and minimal kinase inhibition (358 panel). - **Measured potency**: IC50 = 21 nM (HTRF displacement assay) - **Negative control**: S-enantiomer (IC50 = 2,340 nM) for CRISPR rescue experiments - **Structural data**: Co-crystal structure PDB: 5OVI available - **Recommended use**: KRAS wild-type/mutant cell models, organoids, synergy screening with ARS-853

Molecular Formula C25H28N4O2S
Molecular Weight 448.6 g/mol
Cat. No. B15608478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBay-293
Molecular FormulaC25H28N4O2S
Molecular Weight448.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H28N4O2S/c1-15(24-10-18(14-32-24)19-9-7-6-8-17(19)13-26-3)27-25-20-11-22(30-4)23(31-5)12-21(20)28-16(2)29-25/h6-12,14-15,26H,13H2,1-5H3,(H,27,28,29)/t15-/m1/s1
InChIKeyWEGLOYDTDILXDA-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BAY-293: Pan-KRAS SOS1 Inhibitor


BAY-293 (compound 23) is a potent, cell-active small-molecule inhibitor that disrupts the protein-protein interaction between KRAS and its guanine nucleotide exchange factor SOS1, blocking KRAS reloading with GTP and subsequent downstream oncogenic signaling . It is the active R-enantiomer of a quinazoline-based scaffold, selectively inhibiting the KRAS–SOS1 interaction with an IC50 of 21 nM in a homogenous time-resolved fluorescence (HTRF) displacement assay . BAY-293 functions as a pan-KRAS inhibitor, preventing SOS1-mediated activation of both wild-type and mutant KRAS variants, and is widely recognized as a valuable chemical probe for in vitro investigation of RAS–SOS1 biology .

1
Pan-KRAS SOS1 interaction inhibition probe
2
R-enantiomer with matched inactive S-enantiomer negative control
3
Supports RAS pathway studies irrespective of KRAS mutation status

BAY-293 vs. Analog Limitations


SOS1 inhibitors targeting the KRAS–SOS1 interaction exhibit divergent pharmacological profiles despite structural similarities, rendering simple interchangeability between compounds such as BAY-293, BI-3406, and MRTX0902 scientifically inappropriate . Critical parameters—including intrinsic potency, enantiomeric composition, selectivity for KRAS mutation status, off-target activity against the SOS2 homolog and aminergic GPCRs, and in vitro-to-in vivo translatability—vary significantly across these agents . The evidence presented below establishes where BAY-293 possesses quantifiable differentiation that must be considered during compound selection for specific experimental paradigms .

Enantiomeric composition alters activity
Racemate or S-enantiomer shifts inhibition potency steeply; matched negative control requires verified enantiomer identity.
KRAS mutant selectivity profiles differ
BAY-293 uniformly inhibits wild-type and mutant KRAS, unlike BI-3406 which spares wild-type cells; mutation-status interpretation may change.
In vitro-to-in vivo translatability is not assumed
Divergent off-target profiles (SOS2, GPCR) and PK properties across SOS1 inhibitors require individual validation; study context may not transfer.

BAY-293 Head-to-Head Evidence


Enantiomer-Specific Inhibitory Activity

BAY-293, the purified (R)-enantiomer, inhibits the KRAS–SOS1 interaction with an IC50 of 21 nM, while the corresponding (S)-BAY-293 enantiomer is substantially less active (IC50 = 2,340 nM), representing a 111-fold loss in potency. The racemic mixture exhibits intermediate activity (IC50 = 50 nM) . This steep enantiomeric discrimination is essential for studies requiring a well-defined negative control; the S-enantiomer serves this role, a feature not universally available for all SOS1 inhibitor chemotypes .

Enantiomer comparison
Head-to-head
R-enantiomer IC50 21 nM vs S-enantiomer IC50 2340 nM (111-fold difference)
Supports enantiomer discrimination for SOS1 target engagement studies
HTRF KRAS-SOS1 displacement assay
Enantiomer specificity SOS1 inhibition chemical probe negative control

Pan-KRAS vs. Mutant-Selective Inhibition

In a side-by-side comparison across a panel of 24 cell lines using a 3D proliferation assay, BAY-293 exhibited no significant selectivity for KRAS-mutant cells over wild-type cells, whereas the structurally related SOS1 inhibitor BI-3406 demonstrated preferential activity against KRAS-mutant (G12/G13) cell lines (IC50 range: 9–220 nM) and spared wild-type cells . BAY-293's uniform inhibition profile makes it a superior choice for experiments where pan-KRAS suppression, irrespective of mutation status, is the desired pharmacological intervention .

Mutant selectivity profile
Head-to-head
BAY-293: uniform inhibition across wild-type and mutant KRAS lines; BI-3406: IC50 9-220 nM in mutant, minimal in wild-type
Uniform pan-KRAS inhibition supports genotype-independent pathway studies
3D proliferation assay, 24 cancer cell lines
Pan-KRAS inhibitor mutant versus wild-type selectivity 3D proliferation assay

Antiproliferative Potency in PDAC Models

Direct comparison of BAY-293 and BI-2852, another pan-KRAS inhibitor chemical probe, in PDAC cell lines revealed a dramatic potency advantage for BAY-293. In an SOS1-mediated KRAS activation assay, BAY-293 achieved an IC50 of 85.08 ± 4.32 nM, while BI-2852 required a concentration of 7.54 ± 1.35 μM for equivalent inhibition, representing an 89-fold higher potency for BAY-293 . This superior potency was consistent across a broader panel of NSCLC and CRC cell lines, where BAY-293 IC50 values ranged from 1.15 to 17.84 μM compared to BI-2852 values of 4.63 to >100 μM .

Antiproliferative comparison
Head-to-head
BAY-293 IC50 85 nM vs BI-2852 IC50 7.54 μM (89-fold difference)
Supports potency comparison in PDAC cell viability models
72 h assay; broader panel confirms trend
Pan-KRAS inhibitor comparison pancreatic ductal adenocarcinoma cellular IC50

Synergy with Covalent KRAS G12C Inhibitor

BAY-293 demonstrated verified synergy with the covalent KRAS G12C inhibitor ARS-853 in NCI-H358 (KRAS G12C heterozygous) non-small cell lung cancer cells, with a combination index (CI) significantly below 0.8 according to the Chou-Talalay median-effect model . This quantitative synergy contrasts with the clinical-stage SOS1 inhibitor BI-1701963, whose combination with adagrasib was terminated due to toxicity concerns, and positions BAY-293 as a reference tool for preclinical investigation of vertical KRAS pathway blockade without the confounding factor of clinical toxicity .

Combination synergy
Head-to-head
Combination index (CI) < 0.8 with ARS-853 in NCI-H358 cells
Supports vertical pathway blockade combination screening
Chou-Talalay model; clinical comparator terminated for toxicity
Drug combination synergy KRAS G12C inhibitor combination index

BAY-293 Best Application Scenarios


Target Engagement with Enantiomer Controls

When experimental design mandates a chemically matched, inactive negative control compound, BAY-293 is uniquely supported by its S-enantiomer (IC50 = 2,340 nM), which provides a 111-fold selectivity window . This application is critical for CRISPR or siRNA rescue experiments where chemical probe specificity must be rigorously demonstrated.

Vertical KRAS Blockade Combination Studies

The verified synergy between BAY-293 and ARS-853 (CI < 0.8) in KRAS G12C-mutant cell models establishes BAY-293 as the reference SOS1 inhibitor for preclinical synergy screening . Procurement of BAY-293 for such studies yields data comparable to published benchmarks, facilitating cross-study validation and meta-analysis.

Pan-KRAS Targeting in Heterogeneous Tumors

Unlike BI-3406, which demonstrates preferential activity against KRAS-mutant cells, BAY-293 uniformly suppresses KRAS pathway signaling across wild-type and mutant genotypes . This makes BAY-293 the preferred compound for experiments in genetically heterogeneous tumor models, such as patient-derived organoids where KRAS status may be mixed or unknown.

Structure-Based Design from Co-Crystal Structure

The availability of a co-crystal structure of BAY-293 bound to SOS1 (PDB: 5OVI), combined with extensive selectivity data showing >20 μM activity on SOS2 and minimal inhibition across 358 kinases and 77 off-targets, makes BAY-293 an ideal starting point for rational design of next-generation SOS1 inhibitors .

Application
Selection Property
Validation Focus
SOS1 target engagement studies with enantiomer controls
Matched inactive enantiomer available for negative control
Enantiomer discrimination in KRAS-SOS1 interaction assays
Vertical KRAS pathway combination screening
Reported synergy with covalent KRAS G12C inhibitor
Combination index benchmarking against published data
Pan-KRAS pathway inhibition in heterogeneous models
Uniform inhibition across wild-type and mutant KRAS
Genotype-independent pathway suppression profiling
Structure-guided SOS1 inhibitor design
Published co-crystal structure (PDB: 5OVI) and selectivity panel
Rational design using known binding mode

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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